Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-
Description
Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]- (IUPAC name: 2-[2-(3,5-dichlorophenyl)ethyl]benzoic acid), is a substituted benzoic acid derivative characterized by an ethyl bridge linking the ortho position of the benzoic acid core to a 3,5-dichlorophenyl group. This structure introduces unique steric and electronic properties compared to simpler dichlorophenyl-substituted benzoic acids. The ethyl spacer may enhance flexibility, alter solubility, and influence interactions in biological or chemical systems.
Properties
CAS No. |
189067-48-9 |
|---|---|
Molecular Formula |
C15H12Cl2O2 |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
2-[2-(3,5-dichlorophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H12Cl2O2/c16-12-7-10(8-13(17)9-12)5-6-11-3-1-2-4-14(11)15(18)19/h1-4,7-9H,5-6H2,(H,18,19) |
InChI Key |
MNGSCJCRQAQXSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenethyl)benzoic acid typically involves the reaction of 3,5-dichlorobenzyl chloride with benzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the benzoic acid acts as a nucleophile, attacking the electrophilic carbon in the 3,5-dichlorobenzyl chloride.
Reaction Conditions:
Solvent: Anhydrous ethanol or dimethylformamide (DMF)
Base: Sodium hydroxide or potassium carbonate
Temperature: 60-80°C
Time: 4-6 hours
Industrial Production Methods
Industrial production of 2-(3,5-Dichlorophenethyl)benzoic acid may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of 3,5-dichlorobenzoic acid.
Reduction: Formation of 3,5-dichlorophenethyl alcohol.
Substitution: Formation of 3,5-dichloro-2-nitrophenethylbenzoic acid.
Scientific Research Applications
2-(3,5-Dichlorophenethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural Analogues from the dCPB Series
The dCPB series () includes benzoic acid derivatives with 3,5-dichlorophenyl groups directly attached to the benzoic acid ring at varying positions (e.g., 2-(3,5-dichlorophenyl)benzoic acid , dCPB1). Key differences include:
- Substituent Linkage : The target compound features a two-carbon ethyl bridge between the benzoic acid and dichlorophenyl groups, whereas dCPB analogues lack this spacer .
- Positional Isomerism : In dCPB1–dCPB6, the dichlorophenyl group is attached at positions 2, 3, or 4 on the benzoic acid ring, leading to distinct electronic and steric profiles. For example, dCPB1 (2-position) exhibits greater steric hindrance near the carboxylic acid group compared to dCPB3 (4-position) .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent Position | Molecular Weight | Key Structural Feature | Predicted pKa* |
|---|---|---|---|---|
| 2-[2-(3,5-Dichlorophenyl)ethyl]benzoic acid | 2 (ortho) | 325.2† | Ethyl-linked 3,5-dichlorophenyl | ~2.8–3.1‡ |
| dCPB1 (2-(3,5-dichlorophenyl)benzoic acid) | 2 (ortho) | 267.1 | Direct 3,5-dichlorophenyl attachment | 2.6–2.9§ |
| dCPB3 (4-(3,5-dichlorophenyl)benzoic acid) | 4 (para) | 267.1 | Para-substituted dichlorophenyl | 2.4–2.7§ |
*Predicted based on analogous compounds (e.g., ).
†Calculated molecular weight. ‡Estimated based on ethyl spacer’s electron-withdrawing effects. §From .
Electronic and Steric Effects
- Electron Withdrawal: The 3,5-dichlorophenyl group is strongly electron-withdrawing.
- This could enhance binding to hydrophobic pockets in biological targets compared to dCPB analogues .
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 2-[2-(3,5-dichlorophenyl)ethyl]benzoic acid (CAS Number: 189067-48-9) is recognized for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₂Cl₂O₂
- Molecular Weight : 295.161 g/mol
- LogP : 4.4768 (indicating lipophilicity)
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds often demonstrate varying degrees of effectiveness against different microbial strains, with some showing potent inhibitory effects against gram-positive bacteria and fungi .
Antiproliferative Effects
Studies have shown that certain benzoic acid derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. For instance, a study demonstrated that modifications to the benzoic acid structure could enhance its antiproliferative activity by targeting specific cellular pathways involved in tumor growth .
Enzyme Inhibition
Benzoic acid derivatives are known to interact with various enzymes, including proteases and integrases. The compound 2-[2-(3,5-dichlorophenyl)ethyl]benzoic acid has been evaluated for its ability to modulate enzyme activity linked to protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and have implications in aging and cancer .
Study on Protein Degradation Modulation
In a recent study, compounds derived from benzoic acid were shown to enhance the activity of cathepsins B and L, enzymes involved in protein degradation. Among these compounds, a derivative similar to 2-[2-(3,5-dichlorophenyl)ethyl]benzoic acid exhibited a significant increase in cathepsin activity (467.3 ± 3.9% activation), suggesting potential applications in therapies targeting proteostasis .
Antimicrobial Evaluation
A series of benzoic acid derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results indicated that structural modifications significantly influenced the antimicrobial potency. For example, compounds with electron-withdrawing groups demonstrated enhanced activity against specific bacterial strains .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
